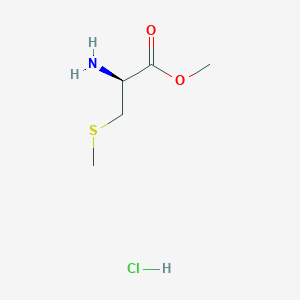
(s)-Methyl 2-amino-3-(methylthio)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Methyl-L-cysteine methyl ester hydrochloride is a derivative of the amino acid cysteine. It is commonly used in biochemical research and peptide synthesis due to its unique properties. This compound is known for its mucolytic activity, which makes it useful in treating respiratory disorders by breaking down mucus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-L-cysteine methyl ester hydrochloride typically involves the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction can be represented as follows:
L-Cysteine+Methanol+Hydrochloric Acid→S-Methyl-L-cysteine methyl ester hydrochloride
The reaction mixture is usually refluxed, and the product is purified by crystallization .
Industrial Production Methods: In industrial settings, the production of S-Methyl-L-cysteine methyl ester hydrochloride involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Types of Reactions:
Oxidation: S-Methyl-L-cysteine methyl ester hydrochloride can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to yield thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl-L-cysteine methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used to study protein interactions and enzyme mechanisms.
Medicine: It has mucolytic properties, making it useful in treating respiratory conditions.
Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of S-Methyl-L-cysteine methyl ester hydrochloride involves its interaction with mucus in the respiratory tract. The compound breaks down the disulfide bonds in mucus, reducing its viscosity and making it easier to expel. This mucolytic activity is primarily due to the presence of the thiol group in the molecule, which can cleave disulfide bonds .
Comparison with Similar Compounds
- L-Cysteine methyl ester hydrochloride
- S-Methyl-L-cysteine
- N-Acetyl-L-cysteine methyl ester
Comparison: S-Methyl-L-cysteine methyl ester hydrochloride is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Compared to L-Cysteine methyl ester hydrochloride, it has enhanced mucolytic properties. N-Acetyl-L-cysteine methyl ester, on the other hand, is more commonly used as an antioxidant .
Properties
Molecular Formula |
C5H12ClNO2S |
|---|---|
Molecular Weight |
185.67 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-methylsulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-8-5(7)4(6)3-9-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1 |
InChI Key |
HOOBCPSLMYVDBX-PGMHMLKASA-N |
Isomeric SMILES |
COC(=O)[C@@H](CSC)N.Cl |
Canonical SMILES |
COC(=O)C(CSC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


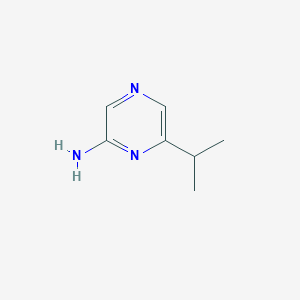
![N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide](/img/structure/B12831819.png)

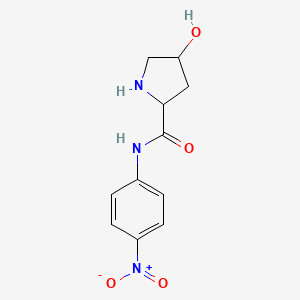

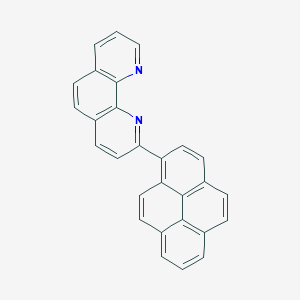
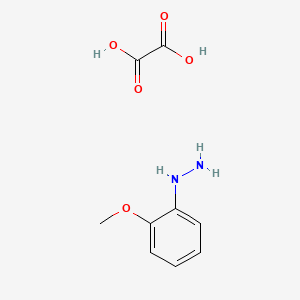
![3-Methyl-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12831844.png)
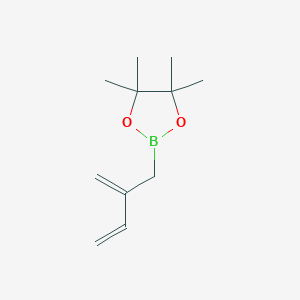
![4-(7-Bromobenzo[c][1,2,5]thiadiazol-4-yl)benzaldehyde](/img/structure/B12831860.png)
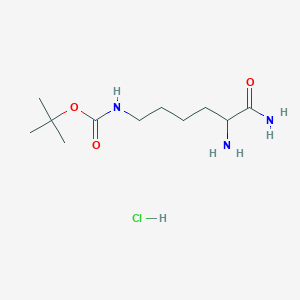
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)


